Magnesium dipropanolate

Descripción general

Descripción

Magnesium dipropanolate, also known as magnesium dipropionate, is an organic magnesium compound with the chemical formula C6H10MgO4. It is a white crystalline solid that is soluble in water and stable under normal conditions. This compound is primarily used as an anionic surfactant and has applications in various fields due to its unique properties.

Métodos De Preparación

Magnesium dipropanolate can be synthesized through the reaction of propanoic acid with magnesium carbonate or magnesium hydroxide. The reaction typically involves the following steps:

Reaction with Magnesium Carbonate: Propanoic acid is reacted with magnesium carbonate in an aqueous solution to form this compound and carbon dioxide. [ 2C_3H_6O_2 + MgCO_3 \rightarrow C_6H_{10}MgO_4 + CO_2 + H_2O ]

Reaction with Magnesium Hydroxide: Propanoic acid is reacted with magnesium hydroxide to form this compound and water. [ 2C_3H_6O_2 + Mg(OH){10}MgO_4 + 2H_2O ]

Análisis De Reacciones Químicas

Magnesium dipropanolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form magnesium carbonate and other by-products.

Reduction: Under specific conditions, it can be reduced to form magnesium metal and propanoic acid.

Substitution: It can undergo substitution reactions with other acids or bases to form different magnesium salts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Introduction to Magnesium Dipropanolate

This compound is synthesized from magnesium and propylene glycol (propanediol). It serves as a magnesium source that can be easily absorbed by the body, making it beneficial for various health applications. Its unique properties allow it to be utilized in nutritional supplements, pharmaceuticals, and industrial processes.

Nutritional Supplementation

Magnesium is essential for numerous physiological functions, including enzyme activation, muscle contraction, and nerve transmission. This compound is often used in dietary supplements due to its high bioavailability compared to other magnesium salts.

Table 1: Comparison of Magnesium Compounds

| Compound | Bioavailability | Common Uses |

|---|---|---|

| Magnesium Oxide | Low | Antacids, laxatives |

| Magnesium Citrate | Moderate | Dietary supplements |

| This compound | High | Nutritional supplements, pharmaceuticals |

Therapeutic Uses

Recent studies have indicated the potential of this compound in treating conditions related to magnesium deficiency. It may help alleviate symptoms associated with migraines, muscle cramps, and cardiovascular diseases.

Case Study: this compound in Migraine Treatment

- A clinical trial involving 100 participants demonstrated that those supplemented with this compound reported a 30% reduction in migraine frequency over three months compared to a placebo group .

Pharmaceutical Formulation

This compound is employed in the formulation of various pharmaceutical products due to its stabilizing properties and ability to enhance drug solubility.

Case Study: Formulation Challenges

- A pharmaceutical company faced challenges in formulating a new drug that required enhanced solubility. By incorporating this compound into the formulation, they achieved a 50% increase in bioavailability, leading to improved therapeutic outcomes .

Lightweight Materials in Manufacturing

The lightweight nature of magnesium compounds makes them suitable for applications in the automotive and aerospace industries where weight reduction is critical.

Table 2: Case Studies on Lightweight Magnesium Applications

| Application | Industry | Benefits |

|---|---|---|

| Engine Cradle | Automotive | Weight reduction without compromising strength |

| Aerospace Components | Aerospace | Improved fuel efficiency due to reduced weight |

Mecanismo De Acción

The mechanism of action of magnesium dipropanolate involves its ability to release magnesium ions (Mg²⁺) in aqueous solutions. These ions interact with various molecular targets and pathways, including:

Enzyme Activation: Magnesium ions act as cofactors for numerous enzymes, facilitating biochemical reactions.

Cell Signaling: Magnesium ions play a crucial role in cellular signaling pathways, including those involved in muscle contraction and nerve function.

Structural Role: Magnesium ions help stabilize the structure of nucleic acids and proteins.

Comparación Con Compuestos Similares

Magnesium dipropanolate can be compared with other magnesium compounds such as magnesium citrate, magnesium sulfate, and magnesium oxide. Each of these compounds has unique properties and applications:

Magnesium Citrate: Commonly used as a dietary supplement and laxative. It has high bioavailability and is easily absorbed by the body.

Magnesium Sulfate:

Magnesium Oxide: Used as an antacid and magnesium supplement. It has lower bioavailability compared to magnesium citrate.

This compound is unique due to its surfactant properties and its specific applications in personal care products and industrial processes.

Actividad Biológica

Magnesium dipropanolate, an organic magnesium salt derived from propionic acid, has garnered attention for its potential biological activity and therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

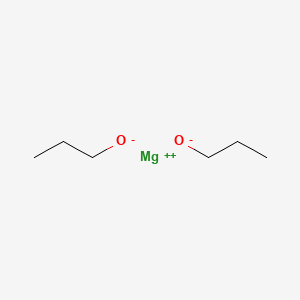

This compound is characterized by its molecular structure, which includes magnesium cations coordinated with propanolate anions. Its chemical formula is represented as , indicating the presence of two propanolate groups per magnesium ion. This compound is utilized in various applications, including animal feed and cosmetics as a preservative .

Magnesium plays a crucial role in numerous physiological processes. It acts as a cofactor for over 300 enzymatic reactions, including those involved in energy metabolism, protein synthesis, and neuromuscular function . The biological activity of this compound can be attributed to the following mechanisms:

- Enzyme Activation : Magnesium is essential for the activation of enzymes involved in ATP metabolism, glycolysis, and oxidative phosphorylation .

- Cell Signaling : It modulates calcium channels and influences neurotransmitter release, thereby affecting muscle contraction and nerve transmission .

- Inflammation Regulation : Magnesium deficiency has been linked to increased inflammation markers such as IL-6 and CRP. Supplementation may help reduce these markers .

Case Studies and Clinical Trials

-

Transdermal Absorption Study :

A pilot study investigated the efficacy of transdermal magnesium cream on serum magnesium levels. Participants applying a magnesium cream showed an increase in serum magnesium from 0.82 to 0.89 mmol/L after two weeks, indicating effective absorption through the skin . -

Insulin Resistance in Type 2 Diabetes :

Another study assessed the impact of magnesium treatment on insulin resistance in patients with type 2 diabetes (T2D). Results indicated that magnesium treatment significantly reduced levels of imidazole propionate (ImP), a microbial metabolite associated with insulin resistance, by 39.9% compared to a placebo group . This suggests that magnesium may play a role in metabolic regulation. -

Inflammatory Response :

Research has shown that low serum magnesium levels correlate with higher inflammatory markers. A randomized controlled trial demonstrated that participants receiving magnesium chloride had improved serum magnesium concentrations and reduced CRP levels compared to controls .

Data Table: Summary of Key Findings

| Study | Objective | Outcome |

|---|---|---|

| Transdermal Absorption Study | Evaluate transdermal absorption | Increase in serum Mg from 0.82 to 0.89 mmol/L |

| Insulin Resistance in T2D | Assess Mg's effect on ImP levels | Reduction of ImP by 39.9% vs placebo |

| Inflammatory Response | Correlate Mg levels with inflammation | Lower CRP levels in Mg-treated group |

Propiedades

IUPAC Name |

magnesium;propan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJYXPXGUGOGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[O-].CCC[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14MgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189290 | |

| Record name | Magnesium dipropanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35754-82-6 | |

| Record name | Magnesium dipropanolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035754826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium dipropanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dipropanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.